molecular formula C21H34N2O6 B2770666 N-alpha-t-Butyloxycarbonyl-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine CAS No. 444795-66-8

N-alpha-t-Butyloxycarbonyl-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine

Cat. No.: B2770666
CAS No.: 444795-66-8
M. Wt: 410.511
InChI Key: AJWKBFSKZICXGY-AWEZNQCLSA-N
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Description

N-alpha-t-Butyloxycarbonyl-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine (hereafter referred to by its full name) is a protected lysine derivative widely employed in solid-phase peptide synthesis (SPPS). Its structure features two orthogonal protecting groups:

  • N-alpha-t-Butyloxycarbonyl (Boc): An acid-labile group removed via trifluoroacetic acid (TFA) .
  • N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): A base-stable, hydrazine-labile protecting group enabling selective ε-amino deprotection .

This compound is critical for synthesizing lysine-containing peptides with precise regioselectivity. Its stability under acidic conditions (e.g., during Boc deprotection) and compatibility with SPPS protocols make it a staple in peptide chemistry. Commercial variants, such as the dicyclohexylamine (DCHA) salt form, are available for enhanced handling and solubility .

Properties

IUPAC Name

(2S)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)22-10-8-7-9-14(18(26)27)23-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,23,28)(H,26,27)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJWHSKBOASTKY-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-alpha-t-Butyloxycarbonyl-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine, often referred to as Dde-Lysine, is a modified amino acid that plays a significant role in peptide synthesis and biological research. This compound is characterized by its unique structural features which enhance its utility in various biochemical applications, particularly in the field of peptide ligation and cyclization.

  • Molecular Formula : C21H34N2O6
  • Molecular Weight : 410.51 g/mol
  • CAS Number : 1272754-98-9

Biological Activity

The biological activity of Dde-Lysine primarily revolves around its role in peptide synthesis and modification. Below are key aspects of its activity:

1. Peptide Synthesis
Dde-Lysine is utilized in solid-phase peptide synthesis (SPPS) due to its ability to form stable linkages with other amino acids. The protective t-butyloxycarbonyl (Boc) group allows for selective deprotection during synthesis, enabling the incorporation of Dde-Lysine into peptides without premature cleavage.

2. Enzymatic Reactions
Recent studies have highlighted the effectiveness of Dde-Lysine in enzymatic reactions, particularly those involving ligases such as butelase 1. These enzymes facilitate the cyclization of peptides, enhancing their stability and biological activity. For instance, peptides containing Dde-Lysine have shown increased yields and efficiency in cyclization reactions compared to traditional methods .

3. Applications in Drug Design
Dde-Lysine's structural modifications allow for the development of peptide-based drugs with improved pharmacological properties. Its ability to form cyclic structures can lead to enhanced bioavailability and specificity in targeting biological pathways.

Case Studies

Case studies have demonstrated the effectiveness of Dde-Lysine in various applications:

Case Study 1: Cyclization Efficiency
A study investigated the cyclization efficiency of peptides using butelase 1 with Dde-Lysine incorporated into the sequence. The results indicated that peptides with Dde-Lysine exhibited over 95% yield in cyclization reactions, showcasing its potential for high-efficiency peptide synthesis .

Case Study 2: Therapeutic Peptides
Research has explored the use of Dde-Lysine in the design of therapeutic peptides targeting specific receptors. The modified lysine was integral in achieving selective binding and enhanced therapeutic efficacy in preclinical models .

Data Tables

PropertyValue
Molecular FormulaC21H34N2O6
Molecular Weight410.51 g/mol
CAS Number1272754-98-9
Yield in Cyclization>95%
StabilityHigh

Scientific Research Applications

Medicinal Chemistry

N-alpha-t-Butyloxycarbonyl-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine has been utilized in the development of novel therapeutic agents due to its ability to enhance the pharmacological properties of peptides. Research indicates that modifications using this compound can lead to increased stability and bioavailability of peptide-based drugs. For instance, studies have shown that peptides modified with cyclohexylidene groups exhibit improved resistance to enzymatic degradation, making them more effective as therapeutic agents against various diseases, including cancer and bacterial infections .

Peptide Synthesis

The compound plays a crucial role in the synthesis of complex peptides through SPPS. It allows for the introduction of specific functional groups that can be further modified to enhance the biological activity of the synthesized peptides. The orthogonal protection strategy provided by the Boc group enables chemists to create diverse peptide libraries for screening potential drug candidates .

Antimicrobial Applications

Recent studies have explored the antimicrobial properties of peptides synthesized using this compound. For example, chimeric analogs incorporating this compound have demonstrated significant activity against Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antibiotics or antimicrobial agents .

Case Studies

Study Objective Findings
PMC9332802Synthesis and evaluation of chimeric mastoparan analogsIdentified enhanced antimicrobial activity in modified peptides using cyclohexylidene derivatives .
PMC4077397Development of therapeutic peptides using automated SPPSDemonstrated improved stability and efficacy in drug delivery systems utilizing this compound .
MDPI ArticleInvestigation into lactosylated β-lactoglobulin epitope synthesisHighlighted the role of protecting groups in maintaining structural integrity during peptide modifications .

Comparison with Similar Compounds

N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine

  • Structural Difference : This compound is the D-lysine enantiomer of the target molecule, differing in stereochemistry at the α-carbon.
  • Functional Impact: D-amino acids confer protease resistance and altered bioactivity in peptides. This variant is used to engineer peptides with enhanced metabolic stability .
  • Molecular Weight : 410.5 g/mol (identical to the L-lysine form) .
  • Applications : Peptide therapeutics requiring chiral specificity or resistance to enzymatic degradation.

Nalpha-Fmoc-Nepsilon-Dde-L-lysine

  • Structural Difference: The α-amino group is protected by fluorenylmethyloxycarbonyl (Fmoc) instead of Boc.
  • Functional Impact :
    • Fmoc is base-labile (removed with piperidine), enabling orthogonal SPPS strategies distinct from Boc chemistry.
    • Preferred in Fmoc-based SPPS due to milder deprotection conditions compared to TFA .
  • Safety Profile: Classified as non-hazardous under OSHA standards, though standard lab precautions (e.g., PPE, dust control) are advised .

N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine

  • Structural Difference : The Dde group is modified with a 3-methylbutyl substituent instead of ethyl.
  • This variant is suited for syntheses requiring delayed ε-amino group exposure .

DCHA Salt Form (Boc-Lys(Dde)-OH*DCHA)

  • Structural Difference : The target compound is complexed with dicyclohexylamine (DCHA).
  • Functional Impact :
    • Enhances crystallinity and stability during storage.
    • May improve solubility in polar aprotic solvents (e.g., DMF) for SPPS .

Comparative Data Table

Compound Protecting Groups Molecular Weight (g/mol) Deprotection Conditions Key Applications
Target compound (L-lysine) Boc (α), Dde (ε) 410.5 Boc: TFA; Dde: Hydrazine General SPPS for lysine peptides
D-lysine variant Boc (α), Dde (ε) 410.5 Boc: TFA; Dde: Hydrazine Protease-resistant peptides
Fmoc-Dde variant Fmoc (α), Dde (ε) ~500 (estimated) Fmoc: Piperidine; Dde: Hydrazine Fmoc-based SPPS
3-Methylbutyl-Dde variant Boc (α), modified Dde ~435 (estimated) Boc: TFA; Dde: Hydrazine Controlled deprotection
DCHA salt form Boc (α), Dde (ε) ~600 (estimated) Boc: TFA; Dde: Hydrazine Enhanced stability/solubility

Research Findings and Practical Considerations

  • Orthogonal Deprotection : The Boc/Dde combination allows sequential removal of α- and ε-protecting groups, critical for synthesizing branched or modified peptides .
  • Stereochemical Effects : D-lysine variants are indispensable for biomedical applications requiring chiral specificity .
  • Safety and Handling: While non-hazardous, Dde-containing compounds require hydrazine treatment in controlled environments to avoid side reactions .
  • Salt Forms : DCHA salts improve handling but may introduce additional purification steps to remove counterions .

Q & A

Q. Table 1: Stability Assessment Workflow

ParameterMethodKey Metrics
Thermal StabilityTGA/DSCOnset decomposition temperature
Hydrolytic StabilityHPLC-UV (accelerated aging)% Purity over time
PhotostabilityUV-Vis SpectrophotometryAbsorbance shifts (λmax)

How does this compound’s dual-protection design impact its use in solid-phase peptide synthesis (SPPS)?

Basic Research Focus
The t-Boc/Dde protection scheme enables:

  • Selective ε-Amino Deprotection : Hydrazine treatment selectively removes the Dde group, allowing site-specific conjugation (e.g., fluorescent labels or biotinylation) without disturbing the t-Boc-protected α-amino group.
  • Orthogonal Cleavage : After SPPS, TFA cleaves the t-Boc group while leaving acid-labile resins (e.g., Wang resin) intact.

Methodological Tip : Monitor deprotection efficiency via Kaiser test (for free amines) or MALDI-TOF MS for intermediate verification .

What analytical techniques are critical for assessing batch-to-batch consistency?

Advanced Research Focus
To ensure reproducibility:

  • HPLC-PDA : Quantify purity (>98%) and detect trace impurities (e.g., residual DMDAAC from synthesis) .
  • NMR Spectroscopy : Compare ¹H NMR integrals (e.g., t-Boc methyl protons at δ 1.4 ppm) across batches.
  • Elemental Analysis : Confirm stoichiometric ratios (e.g., C: 58.2%, H: 7.5%, N: 8.9%).

Data Contradiction Management : If batches show variability in melting points (±5°C), perform DSC to assess crystallinity differences and adjust recrystallization solvents (e.g., switch from EtOAc to hexane/EtOAc mixtures) .

How can researchers mitigate side reactions during ε-amino group functionalization?

Advanced Research Focus
Common side reactions include:

  • Over-alkylation : Use stoichiometric control (1.2 equivalents of alkylating agent) and low temperatures (0–4°C).
  • Hydrazine Overexposure : Limit Dde deprotection to 2 hr in 2% hydrazine/DMF to prevent peptide backbone cleavage .

Validation Strategy : Employ LC-MS to detect side products (e.g., tert-butyl carbamate adducts at m/z + 100) and optimize reaction times .

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